1,6-二甲氧基吩嗪

描述

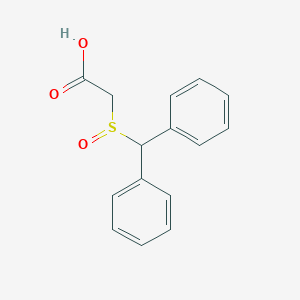

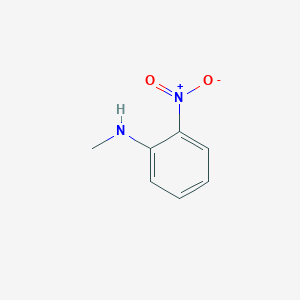

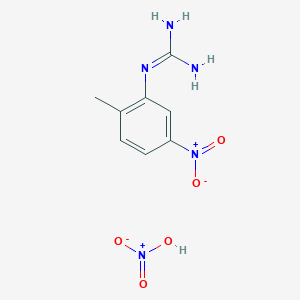

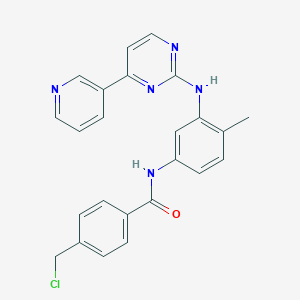

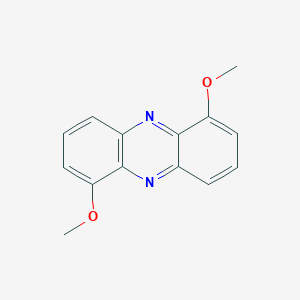

1,6-二甲氧基吩嗪属于吩嗪类化合物,其特征在于具有由两个苯环和一个吡嗪环组成的稠环结构。该化合物以其独特的化学性质和生物活性而闻名。它是某些链霉菌属物种,例如链霉菌属红素链霉菌产生的代谢产物 .

科学研究应用

1,6-二甲氧基吩嗪在科学研究中有多种应用,包括:

化学: 用作合成更复杂的吩嗪衍生物的构建块。

生物学: 研究其作为具有潜在抗菌活性的微生物代谢产物的作用。

医学: 研究其潜在的治疗效果,包括抗锥虫活性.

生化分析

Biochemical Properties

It is known that phenazines, the class of compounds to which 1,6-Dimethoxyphenazine belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific phenazine compound and the biological context .

Cellular Effects

The cellular effects of 1,6-Dimethoxyphenazine are not well-studied. Some studies have shown that phenazines can have significant effects on cells. For example, some phenazines have been found to have anti-Trypanosoma brucei activities, both in vitro and in vivo

Molecular Mechanism

It is known that phenazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of phenazines can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of phenazines can vary with dosage in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that phenazines can be involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that phenazines can interact with various transporters or binding proteins . This can affect the localization or accumulation of the phenazine compound within cells and tissues .

Subcellular Localization

It is known that phenazines can be localized to specific compartments or organelles within cells . This can be influenced by various factors, including targeting signals or post-translational modifications .

准备方法

合成路线和反应条件

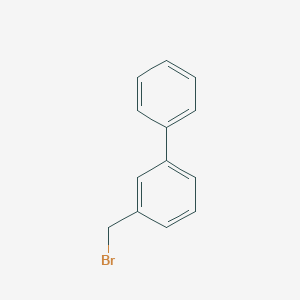

1,6-二甲氧基吩嗪可以通过双钯催化的Buchwald-Hartwig C-N交叉偶联反应合成。该反应涉及2-溴-3-甲氧基苯胺与合适的钯催化剂反应,以79%的产率在1克规模上生成1,6-二甲氧基吩嗪 .

工业生产方法

1,6-二甲氧基吩嗪的工业生产方法没有广泛记载。使用微生物发酵,特别是涉及链霉菌属物种,是潜在的大规模生产方法。不同链霉菌属菌株的共培养已被证明可以提高次级代谢产物的产量,包括1,6-二甲氧基吩嗪 .

化学反应分析

反应类型

1,6-二甲氧基吩嗪会发生各种化学反应,包括:

氧化: 该反应会导致醌衍生物的形成。

还原: 还原反应可以将该化合物转化为其相应的氢醌形式。

取代: 亲电取代反应可以在芳环位置发生。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 亲电取代反应通常需要三氯化铝或三氯化铁等催化剂。

形成的主要产物

氧化: 醌衍生物。

还原: 氢醌衍生物。

取代: 各种取代的吩嗪衍生物。

作用机制

1,6-二甲氧基吩嗪的作用机制涉及其与各种分子靶点和途径的相互作用。例如,它已被证明通过干扰布鲁氏锥虫的代谢过程而表现出抗锥虫活性,布鲁氏锥虫是一种寄生虫原生动物 . 确切的分子靶点和途径仍在研究中,但据信它涉及氧化还原平衡的破坏和关键酶的抑制。

相似化合物的比较

1,6-二甲氧基吩嗪可以与其他吩嗪衍生物进行比较,例如:

吩嗪: 具有更简单结构的母体化合物。

吩嗪霉素: 以其强效抗菌活性而闻名.

灰链霉菌酸: 表现出显著的抗锥虫活性.

独特性

1,6-二甲氧基吩嗪的独特之处在于其在1位和6位具有特定的甲氧基取代基,赋予了其独特的化学和生物学特性。这些取代基会影响其反应性和与生物靶点的相互作用,使其成为各种研究应用的宝贵化合物。

属性

IUPAC Name |

1,6-dimethoxyphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-7-3-5-9-13(11)15-10-6-4-8-12(18-2)14(10)16-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNYAHCOEPIPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347071 | |

| Record name | 1,6-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13398-79-3 | |

| Record name | 1,6-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antibacterial activities of phenazine derivatives?

A1: Research suggests that phenazine derivatives, particularly those isolated from Streptomyces species, exhibit promising antibacterial activity. For instance, a study [] investigated the in vitro antibacterial effects of ciprofloxacin in combination with compounds isolated from Streptomyces luteireticuli NIIST-D75. While the specific compounds were not named, this highlights the potential of exploring phenazine derivatives for their antibacterial properties.

Q2: How does the structure of phenazine compounds relate to their biological activity?

A2: While the provided research doesn't delve into specific structure-activity relationships for 1,6-Dimethoxyphenazine, it's important to note that the biological activity of phenazine derivatives can be significantly influenced by structural modifications. [] For example, the presence and position of substituents on the phenazine core can impact their interaction with biological targets, influencing their potency and selectivity.

Q3: Can you provide an example of a novel phenazine derivative isolated from Streptomyces species?

A3: Yes, research has identified a novel aureothin diepoxide derivative isolated from the Streptomyces sp. NIIST-D31 strain. [] This finding underscores the rich chemical diversity within Streptomyces species and their potential as sources of novel bioactive phenazine compounds.

Q4: What are the challenges in studying the biological activity of specific phenazine derivatives?

A4: One challenge lies in the isolation and purification of individual compounds from complex mixtures produced by Streptomyces species. [] Additionally, comprehensive studies investigating the mechanism of action, target specificity, and potential applications of each derivative require extensive research efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。